

Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid

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Compound of Interest

Compound Name: Fast Yellow AB

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An In-depth Technical Guide to the Synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic Acid

Introduction

2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid, also known by the synonym 4-Aminoazobenzene-3,4'-disulfonic acid, is an azo dye characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings.^{[1][2]} Azo compounds are of significant industrial importance, widely used as colorants in the textile, printing, and paper industries.^[1] The synthesis of this molecule is a classic example of electrophilic aromatic substitution, achieved through a two-stage diazotization-coupling reaction.

This guide provides a detailed technical overview of the synthesis pathway, experimental protocols, and reaction mechanisms for the preparation of this compound, intended for an audience of researchers and chemical synthesis professionals.

Synthesis Pathway Overview

The synthesis is executed in two primary stages. The first stage involves the diazotization of sulfanilic acid (4-aminobenzenesulfonic acid) to form a reactive diazonium salt intermediate. The second stage is the azo coupling of this intermediate with orthanilic acid (2-aminobenzenesulfonic acid), which acts as the coupling component.

Caption: Overall workflow for the two-stage synthesis process.

Experimental Protocols

The following protocols are synthesized from standard laboratory procedures for diazotization and azo coupling reactions.^{[3][4][5]}

Part A: Preparation of 4-Sulfobenzenediazonium Chloride

- **Dissolution of Sulfanilic Acid:** In a 250 mL beaker, combine sulfanilic acid (e.g., 1.73 g, 10 mmol) and anhydrous sodium carbonate (0.53 g, 5 mmol) with 50 mL of water. Warm the mixture gently in a water bath until a clear solution is obtained.
- **Preparation for Diazotization:** Cool the solution to room temperature, then add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water and stir until dissolved.
- **Formation of Diazonium Salt:** Submerge the beaker in an ice-salt bath to cool the solution to 0-5 °C. While maintaining vigorous stirring, slowly add concentrated hydrochloric acid (2.5 mL, ~30 mmol) dropwise.^[5] A fine, white precipitate of the 4-sulfobenzenediazonium salt should form.^[3]
- **Verification:** Test for the presence of excess nitrous acid by touching the stirring rod to a piece of starch-iodide paper; an immediate blue-black color indicates excess. The reaction mixture should be kept cold in the ice bath for the next step.

Part B: Azo Coupling with Orthanilic Acid

- **Preparation of Coupling Solution:** In a separate 400 mL beaker, dissolve orthanilic acid (1.73 g, 10 mmol) in 50 mL of water. If necessary, a small amount of mild alkali can be used to aid dissolution, followed by re-acidification.
- **Coupling Reaction:** While maintaining a temperature of 5-15 °C and vigorous stirring, slowly add the cold suspension of 4-sulfobenzenediazonium chloride from Part A to the orthanilic acid solution.
- **pH Control:** The pH of the reaction mixture is critical for successful coupling with a primary aryl amine and should be maintained in the range of 0.2 to 1.5.^[6] Monitor the pH and, if

necessary, add a mild alkali like sodium acetate solution to adjust it as the reaction progresses.[6]

- **Reaction Completion:** Continue to stir the mixture in the ice bath for 1-2 hours. The formation of the colored product indicates the progress of the coupling reaction.

Part C: Isolation and Purification

- **Precipitation:** Once the reaction is complete, the product may precipitate directly. To enhance precipitation, add a saturated sodium chloride (NaCl) solution ("salting out") and stir for 30 minutes in the cold.
- **Filtration:** Collect the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with a small amount of cold, saturated NaCl solution to remove unreacted starting materials and inorganic salts.
- **Drying:** Press the solid between two pieces of filter paper to remove excess water and then allow it to air-dry completely. The final product is a yellow crystalline solid.[1]

Quantitative Data Summary

The table below outlines the reagents for a representative 10 mmol scale synthesis.

Reagent	Formula	M.W. (g/mol)	Amount (mmol)	Mass/Volume	Role
Sulfanilic Acid	C ₆ H ₇ NO ₃ S	173.19	10	1.73 g	Starting Material (Amine)
Orthanilic Acid	C ₆ H ₇ NO ₃ S	173.19	10	1.73 g	Starting Material (Coupler)
Sodium Carbonate	Na ₂ CO ₃	105.99	5	0.53 g	Base (to dissolve sulfanilic acid)
Sodium Nitrite	NaNO ₂	69.00	11	0.76 g	Diazotizing Agent
Hydrochloric Acid	HCl	36.46	~30	~2.5 mL (conc.)	Acid Catalyst
Sodium Chloride	NaCl	58.44	-	As needed	Salting-out Agent

Note: Yields for azo coupling reactions can vary significantly based on precise pH control, temperature, and purity of reagents.

Reaction Mechanism

The core of the synthesis is the azo coupling step, which is an electrophilic aromatic substitution reaction. The positively charged diazonium ion is a weak electrophile that attacks the electron-rich aromatic ring of the coupling component (orthanilic acid). The amino group (-NH₂) of orthanilic acid is a strongly activating, ortho-, para-directing group. Due to steric hindrance at the ortho position, the coupling occurs predominantly at the para position relative to the amino group.

Caption: The azo coupling proceeds via an electrophilic attack.

Conclusion

The synthesis of 2-amino-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic acid is a robust and well-established procedure rooted in the fundamental principles of aromatic chemistry. Success hinges on careful control of reaction parameters, particularly maintaining low temperatures during diazotization to prevent decomposition of the diazonium salt and precise pH regulation during the coupling stage to ensure optimal electrophilic substitution. This guide provides the necessary framework for the successful laboratory preparation of this important azo compound.

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